![molecular formula C16H23N5O3S B2773122 N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide CAS No. 1008267-30-8](/img/structure/B2773122.png)
N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule with multiple functional groups. It contains a carbamoyl group (N-CO-NH2), a thiazolidine ring (a five-membered ring containing a nitrogen and a sulfur), and a bicyclic heptene structure. The presence of multiple double bonds indicates potential sites for reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods could be used to analyze its structure.Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The carbamoyl group could undergo hydrolysis, the double bonds could participate in addition reactions, and the thiazolidine ring could be involved in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound of interest falls within the category of thiazolidinone derivatives, which are synthesized from naturally occurring compounds such as (R)-camphor. These derivatives are fully characterized using HRMS, 1H and 13C NMR spectroscopy, and for some, single-crystal X-ray crystallography to confirm their synthetic pathways and spectroscopic analyses. This process highlights the compound's structural integrity and potential as a scaffold for further chemical modifications (Ousidi et al., 2018).
Potential Antimicrobial Applications
Several studies have synthesized new derivatives of thiazolidinone with a focus on evaluating their antimicrobial properties. For example, compounds synthesized to explore structure–activity relationships have shown in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against species such as Aspergillus niger and Candida albicans. These findings suggest that modifications of the thiazolidinone core, including the N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide structure, could yield potent antimicrobial agents (Baviskar et al., 2013).
Exploration of Anticancer Properties
Compounds within this structural realm have been synthesized and evaluated for their potential anticancer activities. The exploration of non-fused bicyclic thiazolidinone derivatives has uncovered compounds with promising antitumor activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer. These findings underscore the compound's utility as a basis for developing novel anticancer agents (Havrylyuk et al., 2009).
Antifungal and Antifibrotic Potential
The thiazolidinone derivatives, including structures related to the compound of interest, have demonstrated a broad spectrum of biological activities. Research has shown their potential in designing new antifungal compounds, with some derivatives showing promising efficacy against phytopathogenic fungi. Furthermore, some thiazolidinone derivatives have been identified for further testing due to their significant antifibrotic activity, comparable to Pirfenidone, without scavenging superoxide radicals, indicating their potential in treating fibrotic diseases (Kaminskyy et al., 2016).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to investigate its interactions with biological systems.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
Propriétés
IUPAC Name |
N-carbamoyl-2-[(2E)-4-oxo-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-15(2)8-4-5-16(15,3)10(6-8)20-21-14-19-12(23)9(25-14)7-11(22)18-13(17)24/h8-9H,4-7H2,1-3H3,(H,19,21,23)(H3,17,18,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPZZMJWZKQGIX-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NN=C3NC(=O)C(S3)CC(=O)NC(=O)N)C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/N=C/3\NC(=O)C(S3)CC(=O)NC(=O)N)/C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

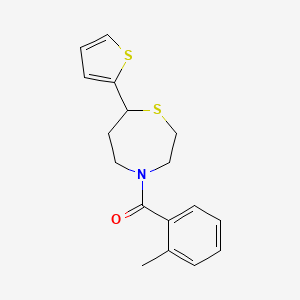
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)
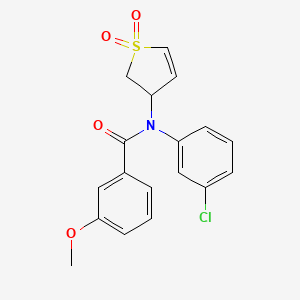
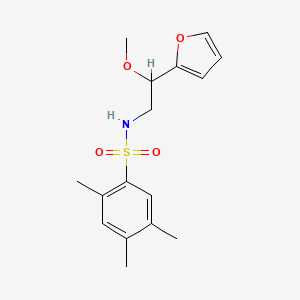
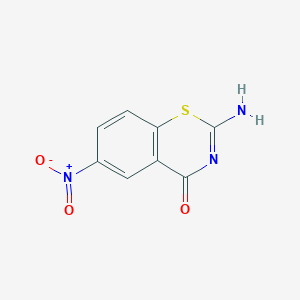
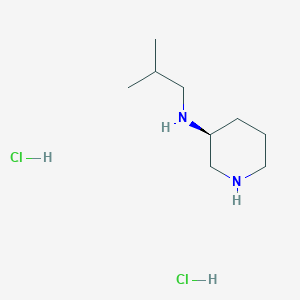
![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)
![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)
![Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate](/img/structure/B2773056.png)
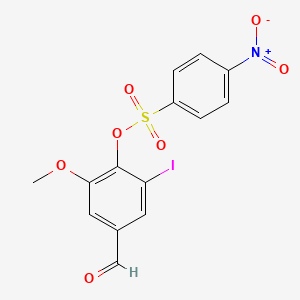
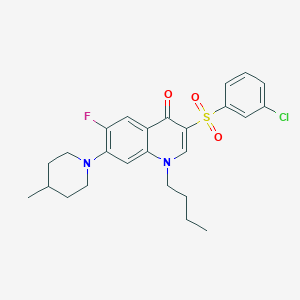
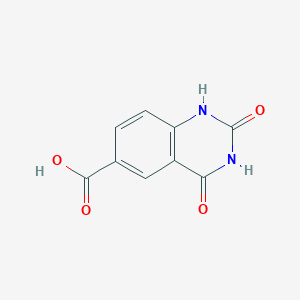
![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride](/img/structure/B2773062.png)